molecular formula C26H25Br2N3O6 B11551407 (E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11551407
M. Wt: 635.3 g/mol
InChI Key: ZJSMNVXGCGWDRV-VVEOGCPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow setups and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibromo-substituted phenyl derivatives and trimethoxybenzoate esters. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

(E)-2,4-dibromo-6-((2-(2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25Br2N3O6

Molecular Weight

635.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H25Br2N3O6/c1-15-6-5-7-19(8-15)29-14-23(32)31-30-13-17-9-18(27)12-20(28)24(17)37-26(33)16-10-21(34-2)25(36-4)22(11-16)35-3/h5-13,29H,14H2,1-4H3,(H,31,32)/b30-13+

InChI Key

ZJSMNVXGCGWDRV-VVEOGCPPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.